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Abstract
(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant

species, particularly within the Boraginaceae family, such as comfrey (Symphytum officinale).

[1] As a member of the retronecine-type monoester PAs, (+)-Intermedine is a significant

phytotoxin known for its hepatotoxic, genotoxic, and potential carcinogenic effects.[2][3] This

technical guide provides a comprehensive overview of (+)-Intermedine, detailing its chemical

properties, biosynthesis, mechanisms of toxicity, and the analytical and experimental

methodologies used in its study. The information presented herein is intended to serve as a

critical resource for researchers in toxicology, pharmacology, and drug development

investigating the impact of pyrrolizidine alkaloids on human and animal health.

Introduction to (+)-Intermedine
Pyrrolizidine alkaloids are a large class of secondary metabolites produced by plants as a

defense mechanism against herbivores.[4] Human exposure typically occurs through the

consumption of herbal medicines, teas, and contaminated food products like honey and grains.

[2] PAs are notorious for causing hepatic sinusoidal obstruction syndrome (HSOS), a life-

threatening condition characterized by the blockage of hepatic veins.[2]
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(+)-Intermedine, a monoester PA, is structurally related to its epimer, lycopsamine, and they

often coexist in the same plant.[5] While sometimes considered less toxic than its diester

counterparts, studies have demonstrated that (+)-Intermedine exhibits significant dose-

dependent cytotoxicity and plays a role in the overall toxicity of PA-containing preparations.[5]

[6] Its toxic effects are not inherent to the molecule itself but arise from metabolic activation in

the liver.[7]

Chemical and Physical Properties
(+)-Intermedine is a carboxylic ester resulting from the condensation of the necine base

retronecine and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid.[1]

Property Value Source

Molecular Formula C₁₅H₂₅NO₅ [1]

Molecular Weight 299.36 g/mol [1]

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-

tetrahydro-3H-pyrrolizin-1-

yl]methyl (2S)-2-hydroxy-2-

[(1R)-1-hydroxyethyl]-3-

methylbutanoate

[1]

CAS Number 10285-06-0 [1]

Appearance
Not specified, typically isolated

as a solid or oil
-

Biosynthesis
The biosynthesis of lycopsamine-type PAs, including (+)-Intermedine, begins with the

conversion of putrescine and spermidine into homospermidine.[8] This core pathway leads to

the formation of the necine base, which is then esterified with necic acids. The key enzyme in

this pathway, homospermidine synthase, has evolved independently in different plant lineages.

[8] The subsequent steps involve structural modifications of the necine base and esterification

to form the final PA structure.[8]
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Mechanism of Toxicity
The toxicity of (+)-Intermedine is contingent upon its metabolic activation, primarily by

cytochrome P450 (CYP) enzymes in the liver, particularly the CYP3A subfamily.[7][9] This

process converts the parent alkaloid into highly reactive pyrrolic esters, such as

dehydrointermedine.[5] These electrophilic metabolites are responsible for the subsequent

cellular damage.
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Caption: Metabolic activation and cellular damage pathways of (+)-Intermedine.
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Hepatotoxicity: Mitochondria-Mediated Apoptosis
The primary mechanism of (+)-Intermedine-induced hepatotoxicity is the induction of

mitochondria-mediated apoptosis.[6][10] Reactive metabolites cause cellular damage that

triggers a cascade of events leading to programmed cell death.

Generation of Reactive Oxygen Species (ROS): The formation of pyrrole-protein adducts

and cellular stress leads to an overproduction of ROS.[6][11]

Mitochondrial Dysfunction: Excessive ROS damages mitochondria, leading to a loss of the

mitochondrial membrane potential (MMP).[6][10]

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c

into the cytoplasm.[6][10]

Caspase Activation: Cytochrome c, along with Apaf-1, forms the apoptosome, which

activates initiator caspase-9. Caspase-9 then activates executor caspase-3, which

orchestrates the dismantling of the cell, leading to apoptosis.[12]
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Caption: Mitochondria-mediated apoptosis pathway induced by (+)-Intermedine.
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Endoplasmic Reticulum (ER) Stress
In addition to mitochondrial pathways, PAs, including the combination of intermedine and

lycopsamine, can induce hepatotoxicity through endoplasmic reticulum (ER) stress.[5] The

accumulation of unfolded or misfolded proteins due to adduct formation triggers the unfolded

protein response (UPR).[13] Chronic or severe ER stress can activate pro-apoptotic pathways,

such as the PERK/eIF2α/ATF4/CHOP pathway, contributing to cell death.[1][5]

Genotoxicity
The reactive pyrrolic metabolites of (+)-Intermedine are genotoxic.[3] They can covalently bind

to DNA, forming pyrrole-DNA adducts.[3][7] This interaction can lead to DNA cross-linking, DNA

breaks, chromosomal aberrations, and gene mutations, which are the underlying mechanisms

for the carcinogenicity of PAs.[3][14] The signature mutation type for PAs is often a G:C to T:A

transversion.[3]

Quantitative Toxicological Data
The following table summarizes the available in vitro cytotoxicity data for (+)-Intermedine and

related PAs. Data for in vivo acute toxicity (LD₅₀) of (+)-Intermedine specifically is not readily

available in the cited literature; however, related PAs demonstrate significant toxicity in animal

models.
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Compound Cell Line Assay Endpoint Value (µM) Source

(+)-

Intermedine

Primary

Mouse

Hepatocytes

CCK-8 IC₅₀ 165.13 [15]

Human

Hepatocytes

(HepD)

CCK-8 IC₅₀ 239.39 [15]

Mouse

Hepatoma

(H₂₂)

CCK-8 IC₅₀ 161.82 [15]

Human

Hepatocellula

r Carcinoma

(HepG2)

CCK-8 IC₅₀ 189.11 [15]

Lycopsamine

Human

Hepatocytes

(HepD)

CCK-8 IC₅₀ 164.06 [15]

Retrorsine

Human

Hepatocytes

(HepD)

CCK-8 IC₅₀ 126.55 [15]

Senecionine

Human

Hepatocytes

(HepD)

CCK-8 IC₅₀ 173.71 [15]

Intermedine

N-oxide

Human

Hepatocytes

(HepD)

CCK-8 IC₅₀ 257.98 [15]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a

biological process by 50%.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the

toxicity of (+)-Intermedine.

Extraction and Isolation from Plant Material
This protocol is a generalized procedure for extracting PAs like (+)-Intermedine from comfrey

root.
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Caption: General workflow for the extraction and isolation of (+)-Intermedine.
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Extraction: Dried and powdered plant material (e.g., comfrey root) is extracted with an

acidified solvent, such as 50% methanol acidified with citric acid, to ensure the extraction of

both free base PAs and their N-oxides.[16]

Enrichment: The crude extract is subjected to liquid-liquid partitioning. An initial partition

between dilute aqueous acid and a non-polar solvent like n-butanol enriches the alkaloids in

the aqueous phase.[16]

Reduction of N-oxides: PA N-oxides are often more abundant than their free base

counterparts. To analyze total PAs, the N-oxides in the enriched extract are reduced to their

tertiary amine forms using a reducing agent like zinc dust in an acidic solution.[16]

Purification: The solution is made alkaline (pH 9-10) with ammonia, and the free base PAs

are extracted into an organic solvent such as chloroform.[16]

Chromatography: The resulting alkaloid-rich fraction is further purified using techniques like

flash chromatography followed by preparative high-performance liquid chromatography

(HPLC) to isolate pure (+)-Intermedine.[17]

Identification: The identity and purity of the isolated compound are confirmed using mass

spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[17]

In Vitro Cytotoxicity Assessment (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability.

[18][19]

Cell Seeding: Plate hepatocytes (e.g., HepD, HepG2) in a 96-well plate at a density of

approximately 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5%

CO₂) to allow for cell attachment.[19]

Treatment: Prepare various concentrations of (+)-Intermedine (e.g., 0, 20, 50, 75, and 100

µg/mL) in the appropriate culture medium.[15] Remove the old medium from the wells and

add 100 µL of the medium containing the different concentrations of (+)-Intermedine.

Incubation: Incubate the plate for a specified period (e.g., 24, 48 hours).[19]
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Reagent Addition: Add 10 µL of CCK-8 solution to each well.[19]

Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will

reduce the WST-8 reagent in the kit to a yellow-colored formazan product.

Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of

formazan produced is directly proportional to the number of living cells.[18]

Calculation: Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)
This dual-staining method distinguishes between viable, early apoptotic, and late

apoptotic/necrotic cells using flow cytometry.[20]

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with

desired concentrations of (+)-Intermedine (e.g., 0, 20, 50 µg/mL) for 24 hours.[15][20]

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold 1X

PBS.

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶

cells/mL.

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[21]

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.[22]

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow

cytometry.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Intracellular ROS Measurement (DCFH-DA Assay)
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect

intracellular ROS.[11][23]

Cell Culture and Treatment: Seed cells in a suitable format (e.g., 24-well plate). Treat cells

with various concentrations of (+)-Intermedine for the desired time.[23]

Probe Loading: Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free

medium immediately before use. Remove the treatment medium, wash the cells once with

medium, and then add the DCFH-DA working solution.[23][24]

Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark. During this time, cellular

esterases cleave the diacetate group, trapping the probe inside the cell.[23][25]

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any

extracellular probe.

Measurement: Add PBS to the wells and measure the fluorescence intensity using a

fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).

ROS within the cells oxidize the non-fluorescent DCFH to the highly fluorescent DCF. The

fluorescence intensity is proportional to the amount of ROS.[23][26]

Conclusion and Future Perspectives
(+)-Intermedine is a pyrrolizidine alkaloid of significant toxicological concern due to its

widespread occurrence and proven hepatotoxicity and genotoxicity. Its mechanism of action,

centered on metabolic activation to reactive pyrrolic esters, leads to a cascade of cellular

damage, primarily through mitochondria-mediated apoptosis and ER stress. The quantitative

data and experimental protocols provided in this guide serve as a foundational resource for the

continued investigation of this and other PAs.

Future research should focus on elucidating the specific human CYP isozymes involved in (+)-
Intermedine metabolism, quantifying its in vivo toxicokinetics and bioavailability, and further

exploring the complex interplay between different cell death pathways. A deeper understanding

of these mechanisms is crucial for developing accurate risk assessments for human exposure

and for exploring potential therapeutic strategies to mitigate PA-induced liver injury.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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